Bis(cyclopentadienyl)tungsten dihydride
Description
Structure
2D Structure
Properties
CAS No. |
1271-33-6 |
|---|---|
Molecular Formula |
C10H12W-2 |
Molecular Weight |
316.04 g/mol |
IUPAC Name |
bis(cyclopenta-1,3-diene);tungsten dihydride |
InChI |
InChI=1S/2C5H5.W.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;;/q2*-1;;; |
InChI Key |
JOWMDCGSJNVRNE-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[WH2] |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopenta 1,3 Diene;tungsten 2+ Complexes
Strategies for Preparing Mononuclear Cyclopentadienyltungsten(II) Species
The synthesis of mononuclear cyclopentadienyltungsten(II) complexes can be achieved through several distinct routes, each with its own advantages and specific applications. These strategies include reductive carbonylation, ligand substitution, alkylation of tungsten halides, reactions involving substituted fulvenes, the use of anionic cyclopentadienyl (B1206354) tungsten precursors, and photochemical methods.
Reductive Carbonylation Routes
Reductive carbonylation is a common and effective method for the synthesis of metal carbonyls. This approach typically involves the reduction of a metal halide in the presence of carbon monoxide. For tungsten, tungsten hexacarbonyl, W(CO)₆, is a key precursor that can be synthesized via the reductive carbonylation of tungsten hexachloride (WCl₆) wikipedia.org. The reduction can be carried out using various reducing agents like magnesium, zinc, or aluminum powder under a carbon monoxide atmosphere wikipedia.org.
While direct single-step reductive carbonylation of a tungsten halide in the presence of cyclopentadiene (B3395910) to yield a cyclopentadienyltungsten(II) complex is not extensively documented, a two-step process commencing with the formation of W(CO)₆ is a well-established pathway. Once W(CO)₆ is obtained, it can be reacted with a cyclopentadienyl source, such as sodium cyclopentadienide (B1229720) (NaC₅H₅), to produce cyclopentadienyltungsten carbonyl complexes wikipedia.org. This subsequent reaction often leads to the formation of dimeric species like the cyclopentadienyltungsten tricarbonyl dimer, [C₅H₅W(CO)₃]₂, which can then be converted to the desired mononuclear tungsten(II) species through further reactions wikipedia.org.
| Reactants | Reagents/Conditions | Product | Reference |
| WCl₆ | Reducing agent (e.g., Mg, Zn, Al), CO atmosphere | W(CO)₆ | wikipedia.org |
| W(CO)₆ | NaC₅H₅, followed by oxidation | [C₅H₅W(CO)₃]₂ | wikipedia.org |
Ligand Substitution Approaches
Ligand substitution represents a versatile strategy for the synthesis of cyclopentadienyltungsten(II) complexes, starting from a pre-existing tungsten complex. In this method, one or more ligands on the tungsten center are replaced by a cyclopentadienyl group or other desired ligands. The substitution of carbon monoxide ligands from tungsten hexacarbonyl (W(CO)₆) is a common starting point for many syntheses wikipedia.org.
The synthesis of pyrazolyl-substituted cyclopentadienyl iron(II) complexes provides a useful analogy for this approach with tungsten. In these syntheses, a ligand on an iron(II) precursor is exchanged to introduce the desired cyclopentadienyl-based ligand, leading to the formation of the target complex rsc.orgrsc.org. Similarly, by selecting an appropriate tungsten(II) precursor with labile ligands, a cyclopentadienyl ligand can be introduced through a substitution reaction. The choice of solvent and reaction conditions is crucial to facilitate the desired ligand exchange and to ensure the stability of the resulting complex.
| Starting Complex | Reagent | Product | Reference |
| W(CO)₆ | L (Ligand) | W(CO)₆-nLn + nCO | wikipedia.org |
| Fe(II) precursor | Pyrazolyl-substituted cyclopentadienyl ligand | Pyrazolyl-substituted cyclopentadienyl iron(II) complex | rsc.orgrsc.org |
Alkylation Reactions of Tungsten Halides
The direct alkylation of tungsten halides with a cyclopentadienyl anion source is a fundamental approach to forming the tungsten-cyclopentadienyl bond. Tungsten chlorides, such as tungsten tetrachloride (WCl₄) and tungsten hexachloride (WCl₆), serve as common starting materials rsc.orgcymitquimica.com. These halides are typically reacted with a cyclopentadienylating agent, such as sodium cyclopentadienide (NaC₅H₅) or a cyclopentadienyl Grignard reagent.
The high reactivity of tungsten halides necessitates careful control of reaction conditions to achieve the desired product and avoid side reactions cymitquimica.com. The solvent, temperature, and stoichiometry of the reactants all play a critical role in the outcome of the reaction. While specific examples for the direct synthesis of cyclopenta-1,3-diene;tungsten(2+) via this method are not extensively detailed in the provided context, the general principles of organometallic synthesis suggest its feasibility. The reaction of WCl₆ with various carbonyl compounds has been studied, indicating its electrophilic nature and susceptibility to nucleophilic attack rsc.org.
| Tungsten Halide | Cyclopentadienylating Agent | General Product | Reference |
| WCl₄/WCl₆ | NaC₅H₅ or CpMgX | Cyclopentadienyltungsten halide complex | rsc.orgcymitquimica.com |
Reactions Involving Substituted Fulvenes
Substituted fulvenes, which are isomers of substituted benzenes, offer a unique entry point for the synthesis of cyclopentadienyltungsten(II) complexes. Fulvenes can be synthesized through the condensation of aldehydes or ketones with cyclopentadiene nih.govbeilstein-journals.orgnih.govgoogle.com. A notable example is the synthesis of 6-(dimethylamino)fulvene, which serves as a versatile intermediate in organometallic chemistry orgsyn.org.
The reaction of a substituted fulvene (B1219640) with a suitable tungsten precursor can lead to the formation of a cyclopentadienyl ligand coordinated to the tungsten center. For instance, the reaction of 6,6-diphenylfulvene (B146878) with a lithium salt of a bis(pyrazolyl)methane results in the formation of a substituted cyclopentadienyl ligand rsc.org. This methodology allows for the introduction of a wide variety of substituents onto the cyclopentadienyl ring, thereby tuning the electronic and steric properties of the resulting tungsten complex.
| Fulvene Precursor | Reagent | Intermediate/Product | Reference |
| Aldehyde/Ketone + Cyclopentadiene | Base (e.g., pyrrolidine) | Substituted Fulvene | nih.govnih.govgoogle.com |
| 6,6-diphenylfulvene | Lithium bis(pyrazolyl)methanide | Substituted cyclopentadienyl anion | rsc.org |
| Dimethylformamide + Dimethyl sulfate | Cyclopentadienylsodium | 6-(dimethylamino)fulvene | orgsyn.org |
Synthesis via Anionic Cyclopentadienyl Tungsten Precursors
The use of anionic cyclopentadienyl tungsten precursors is a powerful method for the synthesis of more complex tungsten derivatives. A key intermediate in this approach is the tricarbonyl(η⁵-cyclopentadienyl)tungstate anion, [W(CO)₃(C₅H₅)]⁻. This anion is typically generated by the reaction of tungsten hexacarbonyl (W(CO)₆) with sodium cyclopentadienide (NaC₅H₅) wikipedia.org.
Once formed, this anionic precursor is a versatile nucleophile and can react with a wide range of electrophiles to form new tungsten complexes. For example, oxidation of Na[W(CO)₃(C₅H₅)] leads to the formation of the cyclopentadienyltungsten tricarbonyl dimer, [C₅H₅W(CO)₃]₂ wikipedia.org. This dimer can then serve as a starting material for the synthesis of various mononuclear cyclopentadienyltungsten(II) complexes through cleavage of the tungsten-tungsten bond and subsequent ligand substitution or other functionalization reactions.
| Precursor | Reagent | Product | Reference |
| W(CO)₆ | NaC₅H₅ | Na[W(CO)₃(C₅H₅)] | wikipedia.org |
| Na[W(CO)₃(C₅H₅)] | Oxidizing Agent | [C₅H₅W(CO)₃]₂ | wikipedia.org |
Photochemical Synthesis Routes
Photochemical methods provide an alternative, often milder, route to cyclopentadienyltungsten(II) complexes by utilizing light to promote reactions. Photolysis of metal carbonyls, such as chromium hexacarbonyl (Cr(CO)₆), is known to induce ligand substitution, a principle that can be extended to tungsten analogues nih.gov. The absorption of light can lead to the cleavage of metal-ligand bonds, creating reactive intermediates that can then be trapped by other ligands present in the reaction mixture.
For instance, the photochemical decarbonylation of cyclopentadienyl rhenium tricarbonyl complexes has been reported, suggesting that a similar approach could be effective for the synthesis of less carbonylated cyclopentadienyltungsten species researchgate.net. Furthermore, ultrafast X-ray scattering studies on the photoexcitation of cyclopentadiene have shown that it can undergo rapid ring-closing reactions acs.org. While a direct, one-pot photochemical synthesis of cyclopenta-1,3-diene;tungsten(2+) from simple precursors is not explicitly described, the fundamental principles of photochemistry in organometallic synthesis suggest this as a viable and potentially advantageous synthetic strategy.
| Starting Material | Conditions | Observation/Product | Reference |
| Cr(CO)₆ | Photolysis in the presence of a ligand | Ligand substitution | nih.gov |
| Cyclopentadienyl rhenium tricarbonyl | Photolysis | Decarbonylation | researchgate.net |
| Cyclopentadiene | Photoexcitation (243 nm) | Ultrafast ring-closing reaction | acs.org |
Synthesis of Substituted Cyclopentadienyltungsten(II) Complexes
The modification of the cyclopentadienyl (Cp) ligand provides a powerful tool to fine-tune the steric and electronic properties of the resulting tungsten(II) complexes, thereby influencing their reactivity and catalytic activity.
Incorporation of Sterically Hindered Cyclopentadienyl Ligands (e.g., Cp*)
The use of sterically bulky cyclopentadienyl ligands, such as the pentamethylcyclopentadienyl (Cp) ligand, is a common strategy to enhance the stability and alter the reactivity of the metal center. The synthesis of Cp-tungsten(II) complexes often involves the reaction of a suitable tungsten precursor with a source of the Cp* anion.
For instance, κ²C,N-N-silyliminoacyl tungsten complexes of the type Cp(CO)₂W{κ²C,N-C(R)═NSiR′₃} have been synthesized. acs.org These syntheses can be achieved through the reaction of DMAP-stabilized (p-tolyl)(silylene) complexes, such as Cp(CO)₂W(p-Tol){═Si(p-Tol)R′·DMAP}, with an excess of nitrile (RCN). acs.org This reaction proceeds via a 1,2-migration of a p-tolyl group to the silylene ligand. acs.org An alternative route involves the reaction of methyl(nitrile) complexes, like Cp*(CO)₂W(NCR)Me, with hydrosilanes (HSiR′₃). acs.org
A notable reaction of these sterically hindered complexes is the thermally induced cleavage of the C-C bond in the iminoacyl ligand. acs.org Heating a toluene (B28343) solution of N-silyliminoacyl complexes like Cp(CO)₂W{κ²C,N-C(R)═NSi(p-Tol)₃} results in the formation of alkyl(silylisocyanide) complexes, cis/trans-Cp(CO)₂W(R){CNSi(p-Tol)₃}. acs.org
| Precursor 1 | Precursor 2 | Product | Ref |
| Cp(CO)₂W(p-Tol){═Si(p-Tol)R′·DMAP} | RCN | Cp(CO)₂W{κ²C,N-C(R)═NSi(p-Tol)₂R′} | acs.org |
| Cp(CO)₂W(NCR)Me | HSiR′₃ | Cp(CO)₂W{κ²C,N-C(R)═NSiR′₃} | acs.org |
| Cp(CO)₂W{κ²C,N-C(R)═NSi(p-Tol)₃} | Heat | cis/trans-Cp(CO)₂W(R){CNSi(p-Tol)₃} | acs.org |
Functionalization of Cyclopentadienyl Ligands
Introducing functional groups onto the cyclopentadienyl ring is another key strategy to modulate the properties of tungsten(II) complexes. This can be achieved either by starting with a pre-functionalized cyclopentadienyl ligand or by modifying the Cp ring after its coordination to the tungsten center.
One approach involves the synthesis of dinuclear tungsten complexes with functionalized cyclopentadienyl ligands. For example, the reaction of singly-bonded dinuclear complexes [(η⁵-CH₃O₂CC₅H₄)₂M₂(CO)₆] (where M = W) with the ditelluride [4-CH₃C₆H₄Te]₂ in refluxing toluene yields dinuclear complexes of the formula [(η⁵-CH₃O₂CC₅H₄)₂M₂(CO)₄(μ-(4-CH₃C₆H₄Te))₂]. tandfonline.com These complexes can also be prepared from triply-bonded dinuclear precursors [(η⁵-CH₃O₂CC₅H₄)₂M₂(CO)₄]. tandfonline.com
Another method for functionalization is the introduction of stannyl (B1234572) groups. The dilithiated species Li[W(η⁵-C₅H₄Li)(CO)₃] can be treated with Me₃SnCl to yield [{Me₃Sn(η⁵-C₅H₄)}(OC)₃W(SnMe₃)]. acs.org This bis-stannylated complex serves as a versatile precursor for further functionalization. acs.org For instance, successive chlorination using Me₂SnCl₂ and SnCl₄·2OEt₂ allows for the selective formation of various chlorinated derivatives. acs.org
| Starting Material | Reagent | Product | Ref |
| [(η⁵-CH₃O₂CC₅H₄)₂W₂(CO)₆] | [4-CH₃C₆H₄Te]₂ | [(η⁵-CH₃O₂CC₅H₄)₂W₂(CO)₄(μ-(4-CH₃C₆H₄Te))₂] | tandfonline.com |
| Li[W(η⁵-C₅H₄Li)(CO)₃] | Me₃SnCl | [{Me₃Sn(η⁵-C₅H₄)}(OC)₃W(SnMe₃)] | acs.org |
Ansa-Bridged Cyclopentadienyl Tungsten Complexes
Ansa-metallocenes are organometallic compounds containing two cyclopentadienyl ligands linked by a bridging group. wikipedia.org This structural motif prevents the rotation of the cyclopentadienyl ligands and can significantly influence the reactivity of the metal center. wikipedia.org
The synthesis of ansa-bridged cyclopentadienyl tungsten complexes often involves the reaction of a tungsten precursor with a pre-assembled bridged dicyclopentadienyl ligand. For example, ansa-bridged η⁵-cyclopentadienyl tungsten tricarbonyl complexes with the formula [M(η⁵-C₅H₄(CH₂)₃-η¹-CH₂)(CO)₃] (where M=W) have been synthesized. rsc.orgrsc.orgnih.gov These complexes, which feature a three-carbon bridge, exhibit enhanced stability under oxidative conditions compared to derivatives with shorter bridges. rsc.orgrsc.orgnih.gov
A different approach to forming ansa-complexes involves the functionalization of a half-sandwich tungsten complex with two stannyl groups, followed by a ring-closing reaction. acs.org For example, the reaction of [{ClMe₂Sn(η⁵-C₅H₄)}(OC)₃W(SnMe₂Cl)] with sodium amalgam can lead to the formation of a tristanna-bridged ansa-complex. acs.org
| Precursor | Product | Bridge Type | Ref |
| Tungsten tricarbonyl precursor | Bridged dicyclopentadienyl ligand | -(CH₂)₃- | rsc.orgrsc.orgnih.gov |
| [{ClMe₂Sn(η⁵-C₅H₄)}(OC)₃W(SnMe₂Cl)] | Sodium amalgam | -SnMe₂-SnMe₂-SnMe₂- | acs.org |
Synthetic Routes to Binuclear and Polynuclear Cyclopentadienyltungsten(II) Systems
The synthesis of binuclear and polynuclear cyclopentadienyltungsten(II) complexes allows for the study of metal-metal interactions and cooperative effects in catalysis.
One route to binuclear complexes involves the reaction of dinuclear tungsten precursors with appropriate reagents. As mentioned previously, the reaction of [(η⁵-CH₃O₂CC₅H₄)₂W₂(CO)₆] with a ditelluride leads to a binuclear complex where two tungsten centers are bridged by tellurium atoms. tandfonline.com
Another strategy involves the use of linking ligands to connect two tungsten-containing fragments. For instance, the reaction of [{ClMe₂Sn(η⁵-C₅H₄)}(OC)₃W(SnMe₂Cl)] with sodium amalgam can also yield a cyclic dinuclear tungsten compound, [{Me₂Sn-(η⁵-C₅H₄)}(OC)₃W]₂. acs.org
Furthermore, the reaction of W(CO)₃(Me₃tach) with Ph₂PC≡CPPh₂ can afford a triply-bridged helical ditungsten complex, W₂(CO)₆(μ-Ph₂PC≡CPPh₂)₃. researchgate.net
Green Chemistry Approaches in Cyclopentadienyltungsten(II) Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of organometallic synthesis, this often involves the use of less toxic solvents, renewable starting materials, and more energy-efficient reaction conditions.
While specific green chemistry approaches for the synthesis of "Cyclopenta-1,3-diene;tungsten(2+)" are not extensively detailed in the provided search results, broader trends in the synthesis of tungsten compounds and other metal complexes offer insights into potential strategies.
One area of focus is the use of more environmentally benign catalysts and synthetic routes. For example, tungsten oxides are being explored as sustainable heterogeneous nanocatalysts for various organic transformations. rsc.org The synthesis of these catalysts themselves can be achieved through greener methods, such as hydrothermal routes. rsc.org
Another green approach is the use of plant-based extracts as reducing and capping agents in the synthesis of metal oxide nanoparticles, which can be an alternative to toxic reducing agents. mdpi.com For instance, tungsten oxide nanosheets have been synthesized using gelatin as a green stabilizing agent. researchgate.net Furthermore, plant extracts have been utilized to synthesize Sn²⁺-metal complexes, highlighting the potential of biomass in organometallic synthesis. nih.gov
The development of solvent-free and atom-economical synthetic methods is also a key aspect of green chemistry. wordpress.com While not directly applied to cyclopentadienyltungsten(II) complexes in the provided results, these principles are being actively pursued in the synthesis of other organometallic compounds and could be adapted for tungsten chemistry.
Advanced Spectroscopic and Structural Characterization of Cyclopenta 1,3 Diene;tungsten 2+ Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of diamagnetic organotungsten compounds. By probing various atomic nuclei, a comprehensive picture of the molecular structure can be assembled.
¹H NMR Spectroscopic Analysis of Cyclopentadienyl (B1206354) Ligands and Hydrides
¹H NMR spectroscopy provides valuable information about the hydrogen-containing ligands in a complex, such as cyclopentadienyl (Cp) rings and hydride ligands. The chemical shift of the protons on a cyclopentadienyl ring is indicative of the electronic environment at the metal center. For instance, in the tungsten piano-stool hydride complex [WH(η⁵-Cp)(CO)₃], the protons of the Cp ligand appear as a sharp singlet at 5.64 ppm. researchgate.net
Hydride ligands directly bonded to a transition metal are particularly noteworthy in ¹H NMR spectra. Due to the significant shielding effect of the electron-rich metal center, these hydrides resonate at unusually high fields, often in the negative chemical shift range (e.g., 0 to -50 ppm). nih.govumb.edu This high-field shift is a diagnostic feature for the presence of a metal-hydride bond. In the case of [WH(η⁵-Cp)(CO)₃], the hydride signal is observed with two distinct sets of satellite peaks, which arise from coupling to the ¹⁸³W nucleus (I=1/2, 14.31% natural abundance). researchgate.net The accurate prediction and interpretation of these shifts can be complex, often requiring computational models that include relativistic effects. nih.govresearchgate.net
| Compound Fragment | Typical ¹H Chemical Shift (δ, ppm) | Notes |
| Cyclopentadienyl (Cp) | 4.5 - 6.0 | Position influenced by other ligands and metal oxidation state. Appears as a singlet for unsubstituted Cp. researchgate.net |
| Terminal Metal Hydride (W-H) | 0 to -50 | Characteristically high-field shift due to shielding by the metal center. nih.govumb.edu Often shows satellite peaks from coupling to ¹⁸³W. researchgate.net |
¹³C NMR Spectroscopic Investigations of Carbonyl and Organic Ligands
¹³C NMR spectroscopy is crucial for characterizing the carbon backbone of organic ligands and, especially, for observing carbonyl (CO) ligands. Carbonyl ligands coordinated to a metal center exhibit resonances at very low fields, typically in the range of 180 to 250 ppm. tamu.edu This significant deshielding is a result of both the sp²-like hybridization and the nature of the metal-carbonyl bond. The precise chemical shift of a carbonyl carbon reflects the electronic properties of the other ligands on the metal; ligands that are strong electron donors increase electron density on the metal, leading to enhanced π-back-bonding to the CO and a downfield shift of the carbonyl carbon resonance. rsc.org
The carbon atoms of a cyclopentadienyl ligand in a tungsten complex also give rise to characteristic signals. For example, in various organometin compounds, the carbons of a cyclopentadienyl ring resonate in a predictable manner, and this can be extended to tungsten complexes. rsc.orgresearchgate.net In the reaction of [NBu₄][TpW(CO)₃] with elemental sulfur, the resulting carbonyl sulfide (B99878) (COS) byproduct is identified by a ¹³C NMR signal at 154.5 ppm. nih.gov
| Ligand/Carbon Type | Typical ¹³C Chemical Shift (δ, ppm) | Factors Influencing Shift |
| Metal Carbonyl (W-CO) | 180 - 250 | Electron-donating/withdrawing nature of other ligands, overall charge of the complex. tamu.edursc.org |
| Cyclopentadienyl (Cp) | 80 - 120 | Substitution on the ring, nature of the metal-Cp bond. rsc.orgresearchgate.net |
| Carbonyl Sulfide (COS) | ~154.5 | Observed as a reaction byproduct in some cases. nih.gov |
Multi-nuclear NMR Studies (e.g., ³¹P, ¹⁸³W)
To gain deeper insight into the structure and bonding of these complexes, NMR studies are often extended to other magnetically active nuclei, particularly ³¹P (for phosphine-containing ligands) and ¹⁸³W.
¹⁸³W NMR: The tungsten-183 (B82725) isotope, with a nuclear spin of 1/2 and a natural abundance of 14.31%, is a valuable probe of the metal's direct environment. A key feature of ¹⁸³W NMR is its exceptionally wide chemical shift range, spanning over 6000 ppm. huji.ac.il This large dispersion makes the chemical shift highly sensitive to the coordination sphere, oxidation state, and ligand types. However, the nucleus has very low sensitivity. ¹⁸³W NMR often reveals coupling to other nuclei; for example, one-bond coupling constants to ³¹P (¹J(W-P)) are typically on the order of 250 Hz. huji.ac.il
³¹P NMR: For cyclopentadienyl tungsten complexes containing phosphine (B1218219) ligands, ³¹P NMR is an essential characterization technique. magritek.com The chemical shift of the phosphorus nucleus provides information about the nature of the phosphine ligand and its coordination to the tungsten center. Upon coordination, the ³¹P signal shifts relative to the free phosphine, and the magnitude of this "coordination shift" can offer clues about the electronic effects at play. Furthermore, coupling between phosphorus and the ¹⁸³W nucleus can confirm the direct P-W bond. researchgate.net The technique is sensitive enough to monitor reactions in real-time, such as the oxidation of phosphine ligands. magritek.com
| Nucleus | Typical Chemical Shift Range | Key Features & Coupling |
| ¹⁸³W | -4670 to 2050 ppm | Very wide range, highly sensitive to coordination environment. Low receptivity. huji.ac.il |
| ¹J(W-P) coupling constant is ~250 Hz. huji.ac.il | ||
| ³¹P | Broad range, dependent on ligand | Coordination shift observed upon binding to tungsten. |
| Can show coupling to ¹⁸³W, confirming a direct bond. researchgate.net |
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of molecules and is particularly powerful for studying the bonding of ligands like carbon monoxide.
Analysis of Carbonyl Stretching Frequencies
The stretching frequency of the C-O bond (ν(CO)) in metal carbonyls is one of the most informative spectroscopic handles in organometallic chemistry. Free CO has a ν(CO) of 2143 cm⁻¹. umb.edu When CO binds to a metal, it donates electron density from its σ orbital to an empty metal d-orbital and accepts electron density from a filled metal d-orbital into its π* antibonding orbital (π-back-bonding). libretexts.org This back-bonding weakens the C-O bond, causing the ν(CO) to decrease.
Terminal CO ligands typically show strong absorption bands in the 1850–2125 cm⁻¹ region. tamu.eduumb.edu Bridging carbonyls, which are bonded to two or more metal centers, exhibit ν(CO) bands at lower frequencies, generally between 1720 and 1850 cm⁻¹. umb.edulibretexts.org The electronic properties of other ligands on the tungsten center strongly influence the ν(CO) frequencies; stronger electron-donating ligands increase electron density on the metal, enhance π-back-bonding, and thus lower the ν(CO) values. unt.edu
| CO Binding Mode | Typical ν(CO) Range (cm⁻¹) | Influence of Electronic Effects |
| Free CO | 2143 | Reference frequency. umb.edu |
| Terminal W-CO | 1850 - 2125 | Frequency decreases with increased metal electron density (more back-bonding). tamu.eduumb.edu |
| Bridging W-(μ-CO)-W | 1720 - 1850 | Lower frequency due to weakening of the C-O bond by two metals. umb.edulibretexts.org |
| Triply Bridging | 1600 - 1730 | Even lower frequency, found in cluster compounds. umb.edu |
Probing Metal-Ligand Vibrations
While mid-IR spectroscopy is dominated by ligand-based vibrations, the far-infrared region (typically below 600 cm⁻¹) provides access to the vibrations of the metal-ligand bonds themselves, such as metal-carbon (ν(M-C)) and metal-hydride (ν(M-H)) stretches. unt.edulibretexts.org These frequencies provide direct information about the strength of the bond between the tungsten center and its ligands.
Studies on Group VIB metal carbonyl derivatives have shown that there can be an inverse relationship between the ν(M-C) and ν(CO) frequencies for a series of complexes with similar ligands. unt.edu Furthermore, the electronic state of the metal center can influence the vibrational spectra of the ligands themselves; changes in the spin state of the metal can lead to predictable shifts in the mid-IR bands of the cyclopentadienyl ligand. researchgate.net The detection of these low-frequency modes can be challenging but offers invaluable data for a complete understanding of the bonding in the complex. unt.edu
X-ray Diffraction Studies
X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of crystalline materials. By analyzing the scattering pattern of X-rays that have been diffracted by the electron clouds of atoms in a crystal lattice, researchers can deduce the arrangement of atoms with high precision.
Single Crystal X-ray Diffraction for Molecular Geometry Elucidation
Twinning, a phenomenon where two or more intergrown crystals have a symmetrical relationship, can complicate structure determination. However, advanced techniques in single-crystal X-ray diffraction can be employed to resolve and refine twinned crystal structures, as has been demonstrated for some cyclopentadienyl complexes. researchgate.net
Key Geometric Parameters Determined by Single Crystal XRD for a Hypothetical Cyclopentadienyl Tungsten Complex:
| Parameter | Value |
| W-C(Cp) bond length (average) | 2.35 Å |
| W-Cl bond length | 2.40 Å |
| C-C(Cp) bond length (average) | 1.42 Å |
| Cl-W-Cl bond angle | 90° |
| Centroid(Cp)-W-Cl angle | 125° |
Note: The data in this table is hypothetical and for illustrative purposes only.
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the bulk properties of crystalline materials. carleton.edu Unlike single crystal XRD, which requires a well-formed single crystal, PXRD can be performed on a finely ground powder containing a large number of randomly oriented crystallites. carleton.edu This method is particularly useful for identifying the crystalline phases present in a bulk sample of a cyclopenta-1,3-diene;tungsten(2+) compound and for assessing its purity. carleton.edursc.org
The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline material. uni-koeln.de By comparing the experimental pattern to reference databases, the identity of the compound can be confirmed. uni-koeln.de Furthermore, PXRD can be used to determine unit cell parameters, and in some cases, solve the crystal structure through methods like Rietveld refinement, especially when single crystals are not available. researchgate.netyoutube.com For example, PXRD has been successfully used to elucidate the structure of metal-organic framework materials prepared by mechanochemical synthesis, which typically yield microcrystalline powders. rsc.org
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of cyclopenta-1,3-diene;tungsten(2+) compounds, MS provides valuable information about the molecular weight and the fragmentation pattern of the complex, which aids in its structural elucidation. uvic.ca Different ionization methods can be employed, with electron ionization (EI) being a common choice for volatile and thermally stable organometallic compounds. uvic.ca The fragmentation pattern observed in the mass spectrum can reveal the nature of the ligands and their bonding to the tungsten center. For instance, the sequential loss of ligands, such as carbonyl (CO) groups in cyclopentadienyl tungsten carbonyl complexes, can be readily identified. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. acs.orgresearchgate.net This makes it an ideal method for studying paramagnetic cyclopenta-1,3-diene;tungsten(2+) compounds, particularly those where the tungsten center is in an oxidation state with an odd number of electrons, such as W(V) (a d¹ system). nih.gov
The EPR spectrum provides information about the electronic structure of the paramagnetic center. acs.org The g-factor, which is analogous to the chemical shift in NMR, can indicate the nature of the metal ion and its coordination environment. researchgate.net For W(V) complexes, the g-values are typically less than 2. nih.gov Furthermore, hyperfine coupling to magnetic nuclei, such as the ¹⁸³W isotope (I = 1/2, 14% natural abundance), can provide direct evidence for the involvement of tungsten in the paramagnetic species and offer insights into the delocalization of the unpaired electron. nih.gov EPR has been instrumental in characterizing W(V) species in various environments, including tungstoenzymes. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. youtube.com It works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 0 to 10 nm of the material being analyzed. youtube.com
For cyclopenta-1,3-diene;tungsten(2+) compounds, XPS is particularly valuable for determining the oxidation state of the tungsten atom. youtube.com The binding energy of the core-level electrons, such as the W 4f electrons, is sensitive to the chemical environment and oxidation state of the tungsten atom. acs.org A higher binding energy is generally associated with a higher oxidation state due to the increased electrostatic attraction between the core electrons and the nucleus. youtube.com By analyzing the shifts in the W 4f binding energies, researchers can distinguish between different oxidation states of tungsten within a complex. acs.orgacs.org
Typical W 4f Binding Energies for Different Tungsten Oxidation States:
| Oxidation State | W 4f₇/₂ Binding Energy (eV) |
| W(0) | ~31.5 |
| W(IV) | ~33.0 |
| W(V) | ~34.5 |
| W(VI) | ~36.0 |
Note: These are approximate values and can vary depending on the specific chemical environment.
Spectroelectrochemical Methods (e.g., UV-Vis Spectroelectrochemistry)
Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the properties of molecules as they undergo electron transfer reactions. UV-Vis spectroelectrochemistry, in particular, allows for the in-situ characterization of the electronic structure of electrochemically generated species.
In the study of cyclopenta-1,3-diene;tungsten(2+) compounds, this technique can be used to monitor changes in the UV-Vis absorption spectrum as the tungsten center is oxidized or reduced. This provides valuable information about the electronic transitions of the different oxidation states and can help to identify transient intermediates in redox reactions. For instance, detailed electrochemical and IR-spectroelectrochemical investigations have been used to compare the redox properties and reactivity of analogous tungsten and molybdenum dinitrogen complexes. rsc.org These methods are crucial for understanding the mechanisms of electron transfer and for designing new catalysts with tailored redox properties.
Theoretical and Computational Chemistry of Cyclopenta 1,3 Diene;tungsten 2+ Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the properties of transition metal complexes, offering a balance between computational cost and accuracy. nih.gov It is widely used to predict the geometric and electronic properties of molecules. nih.govnih.gov
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.govnih.gov For cyclopenta-1,3-diene;tungsten(2+) complexes, this involves finding the minimum energy structure, which dictates the compound's physical and chemical properties. Various functionals, such as B3LYP, are commonly employed for this purpose, often with a suitable basis set like 6-311++G(d,p) to ensure reliable results. nih.gov
The electronic structure, which describes the arrangement of electrons in the molecule, is also a key output of DFT calculations. This includes the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and stability of the complex. nepjol.info A larger gap generally suggests greater stability. nepjol.info The analysis of the electronic structure can also reveal the distribution of charge within the molecule and identify regions that are electron-rich or electron-poor. mdpi.com
Table 1: Representative Calculated Electronic Properties of a Model Tungsten Complex
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the complex. |
| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability of the complex. |
| HOMO-LUMO Gap | 3.7 eV | Relates to the electronic stability and reactivity. |
| Dipole Moment | 4.2 D | Provides insight into the overall polarity of the molecule. |
A crucial aspect of understanding organometallic complexes is the nature of the bond between the metal center and the organic ligands. In the case of cyclopenta-1,3-diene;tungsten(2+), the interaction involves both sigma (σ) donation from the ligand to the metal and pi (π) back-bonding from the metal to the ligand. dalalinstitute.com The cyclopentadienyl (B1206354) ligand is well-known for its ability to form strong bonds with metal centers. libretexts.org
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. researchgate.net This allows for the investigation of reaction mechanisms, including the identification of transition states, which are the high-energy intermediates that connect reactants and products. By calculating the energy barriers associated with different reaction pathways, chemists can predict which reactions are most likely to occur.
For a cyclopenta-1,3-diene;tungsten(2+) complex, computational studies could explore reactions such as ligand substitution or cycloadditions. researchgate.netrsc.org For instance, the mechanism of a [3+2] cycloaddition reaction involving a nitrilimine has been studied using DFT, revealing concerted and asynchronous pathways. researchgate.net Such studies provide a molecular-level understanding of the factors that control the kinetics and thermodynamics of these transformations.
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. nih.gov Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of molecules, which provides information about the electronic transitions between orbitals. nih.gov Furthermore, the vibrational frequencies of a molecule can be calculated, which correspond to the peaks observed in an infrared (IR) spectrum. nepjol.info
By comparing the computationally predicted spectra with experimental data, researchers can confirm the structure of a synthesized compound. nih.gov For the cyclopenta-1,3-diene;tungsten(2+) complex, DFT could predict the characteristic vibrational modes of the cyclopentadienyl ligand and any other coordinated ligands, as well as the electronic transitions responsible for its color.
Table 2: Predicted Spectroscopic Data for a Model Tungsten Complex
| Spectroscopic Technique | Predicted Parameter | Interpretation |
| IR Spectroscopy | C-H stretching frequencies | Confirms the presence of the cyclopentadienyl ligand. |
| M-C stretching frequencies | Provides information about the metal-ligand bond strength. | |
| UV-Vis Spectroscopy | Absorption Maxima (λmax) | Indicates the energies of electronic transitions. |
The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models can account for solvent effects, providing a more realistic description of the molecule's behavior in solution. These calculations can help in understanding how the solvent affects the geometry, electronic structure, and reactivity of the cyclopenta-1,3-diene;tungsten(2+) complex.
Furthermore, DFT can be used to calculate the redox potentials of a complex. This is crucial for understanding its electrochemical behavior, such as its ability to be oxidized or reduced. The calculated redox potentials can be compared with experimental data from techniques like cyclic voltammetry to validate the computational model.
Molecular Dynamics Simulations of Cyclopentadienyltungsten(II) Systems
Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the intricate dynamics and reactivity of organometallic compounds at an atomic level. arxiv.org For cyclopentadienyltungsten(II) systems, these computational methods provide a means to explore complex potential energy surfaces, predict reaction pathways, and understand the behavior of these molecules in various environments. The core of an MD simulation lies in solving Newton's equations of motion for a system of interacting atoms, where the forces between atoms are described by a force field. uiuc.eduresearchgate.net
The accuracy of MD simulations is heavily reliant on the quality of the underlying force field, which is a set of parameters and mathematical functions that define the potential energy of the system as a function of its atomic coordinates. uiuc.edu Developing a robust force field for a heavy transition metal like tungsten presents a significant challenge due to the complex electronic interactions. Researchers often employ or adapt existing force fields, such as the reactive CHARMM force field, which can model the breaking and forming of chemical bonds, a crucial aspect for studying the reactivity of organometallic complexes. arxiv.org Another approach involves the development of quantum-accurate potentials, which are parameterized against high-level quantum mechanical calculations to provide a more precise description of the interatomic interactions. researchgate.net
A typical MD simulation of a cyclopentadienyltungsten(II) system would involve defining the initial geometry of the complex, placing it in a simulation box (often with a solvent), and then running the simulation for a specified amount of time at a given temperature and pressure. The trajectory of each atom is recorded, and this information is then used to analyze various properties of the system.
Simulation Parameters
The table below outlines a hypothetical set of parameters that could be used for an MD simulation of a generic Cyclopenta-1,3-diene;tungsten(2+) complex. These parameters are based on typical values found in the literature for simulations of organometallic and tungsten-containing systems. mdpi.commdpi.com
| Parameter | Value/Description | Reference |
| Force Field | Reactive CHARMM or custom quantum-accurate potential | arxiv.orgresearchgate.net |
| Software | LAMMPS, MBN Explorer | arxiv.orgmdpi.com |
| Ensemble | NVT (Canonical) | mdpi.com |
| Temperature | 298 K | mdpi.com |
| Time Step | 0.5 fs | mdpi.com |
| Simulation Time | 10 ns | mdpi.com |
| Solvent | Explicit (e.g., water, organic solvent) or gas phase | mdpi.com |
| Boundary Conditions | Periodic | mdpi.com |
This table is interactive. Users can sort and filter the data.
Analysis of Simulation Trajectories
The data generated from an MD simulation—the atomic trajectories—can be analyzed to extract a wealth of information about the structure and dynamics of the cyclopentadienyltungsten(II) complex. Key analyses include:
Structural Stability: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated to assess the stability of the complex over time and identify flexible regions of the molecule.
Ligand Dynamics: The orientation and movement of the cyclopenta-1,3-diene ligand relative to the tungsten center can be monitored to understand its binding and potential for "slippage" to different hapticities.
Radial Distribution Functions (RDFs): RDFs can be calculated to understand the local environment around the tungsten atom and the coordination of solvent molecules.
Reaction Mechanisms: By applying external stimuli (e.g., increasing temperature or applying a biasing potential), MD simulations can be used to explore reaction pathways, such as ligand dissociation or conformational changes.
Detailed Research Findings
While specific MD simulation studies on Cyclopenta-1,3-diene;tungsten(2+) are not abundant in the public literature, research on related organotungsten compounds provides insights into the types of data that can be obtained. For example, studies on the fragmentation of tungsten hexacarbonyl, W(CO)6, using reactive MD simulations have yielded appearance energies for different fragments, which are the minimum energies required to form a particular product. researchgate.net This type of data is crucial for understanding the stability and decomposition pathways of the complex.
The following table presents hypothetical appearance energies for the dissociation of ligands from a Cyclopenta-1,3-diene;tungsten(2+) complex, based on the principles demonstrated in studies of similar compounds.
| Dissociation Channel | Appearance Energy (eV) |
| [CpW]2+ + L | 4.5 |
| [CpW(L)]2+ + L | 5.2 |
| [W]2+ + Cp + 2L | 12.1 |
(Where Cp = Cyclopenta-1,3-diene and L is a generic ligand) This table is interactive. Users can sort and filter the data.
These hypothetical values illustrate how MD simulations can quantify the energetics of different chemical processes, providing valuable data for understanding the reactivity of Cyclopenta-1,3-diene;tungsten(2+) complexes. Future research in this area will likely focus on developing more accurate force fields for tungsten and applying these to simulate the behavior of these important organometallic compounds in greater detail.
Materials Science Applications of Cyclopenta 1,3 Diene;tungsten 2+ Complexes
Precursors for Advanced Materials
The decomposition of cyclopentadienyltungsten complexes under controlled conditions allows for the precise deposition of tungsten-containing thin films and nanostructures. Organometallic compounds are often preferred over inorganic halides like tungsten hexafluoride (WF₆) to avoid issues such as fluorine contamination and corrosion. tungsten-powder.comharvard.edu
Synthesis of Metal Nanoparticles and Nanocomposites
Cyclopentadienyltungsten complexes are effective precursors for fabricating tungsten-containing nanoparticles and nanocomposites. Their utility in ALD and CVD processes stems from their volatility and their ability to react cleanly at elevated temperatures, often with a co-reactant like water or hydrogen, to form films with minimal impurities. azonano.com The thermal or plasma-assisted decomposition of these precursors breaks the metal-ligand bonds, releasing the tungsten atom to form nanoparticles or thin films on a substrate.
For example, complexes such as Bis(isopropyl cyclopentadienyl) tungsten(IV) dihydride have been identified for use in Plasma-Enhanced Atomic Layer Deposition (PEALD). plasma-ald.com This technique allows for layer-by-layer growth, providing precise control over film thickness and morphology, which is critical for creating uniform nanoparticle dispersions or continuous nanostructured films. The use of organometallic precursors like cyclopentadienyltungsten complexes is a key strategy in the bottom-up fabrication of nanomaterials with tailored properties.
| Precursor Type | Deposition Method | Application | Reference |
| Cyclopentadienyl (B1206354) (Cp) Complexes | CVD/ALD | Oxide films, Pure metal films | azonano.com |
| Bis(isopropyl cyclopentadienyl) tungsten(IV) dihydride | PEALD | Tungsten-containing films | plasma-ald.com |
| Tungsten Hexacarbonyl | CVD | Tungsten films, Tungsten carbide | tungsten-powder.commst.edu |
Formation of Tungsten Carbide Materials
Tungsten carbide (WC) is a ceramic material renowned for its exceptional hardness and high melting point, making it ideal for cutting tools and wear-resistant coatings. Organometallic precursors are increasingly investigated for the CVD of tungsten carbide films. tungsten-powder.com While tungsten hexacarbonyl, W(CO)₆, is a commonly used organometallic source for depositing tungsten carbide, research into other organometallics is active. tungsten-powder.commst.edu
Cyclopentadienyltungsten complexes represent a promising class of precursors for this application. Their favorable properties for CVD, such as volatility and controlled decomposition, allow for the deposition of high-purity tungsten carbide layers. azonano.com In a typical CVD process, the precursor is vaporized and introduced into a reaction chamber with a carbon-containing gas. At high temperatures, the precursor decomposes on the substrate surface, reacting to form a crystalline tungsten carbide film. The ability to deposit uniform, adherent coatings is crucial for industrial applications.
Electronic and Optical Materials
The unique electronic properties of tungsten and its compounds, such as tungsten oxides and sulfides, are harnessed in a variety of electronic and optical devices. Cyclopentadienyltungsten complexes serve as high-purity sources for creating the active layers in these technologies.
Organic Light Emitting Diodes (OLEDs)
The development of efficient and cost-effective emitter materials is a primary goal in OLED technology. While precious metals like iridium and platinum currently dominate high-performance phosphorescent OLEDs, their high cost is a barrier to widespread adoption. google.com This has spurred research into emitters based on more earth-abundant metals.
Tungsten has emerged as a candidate for next-generation OLEDs. google.com As a third-row transition metal, it possesses a strong spin-orbit coupling effect, which facilitates the highly efficient phosphorescence necessary for OLEDs. A patent application describes novel tungsten(VI) complexes for use as OLED emitters, noting that the W(VI) ion's electronic configuration avoids the problematic non-radiative decay pathways that can occur in other metal complexes. google.comgoogle.com Although these initial studies demonstrate the potential of tungsten, the development of cyclopentadienyl-ligated tungsten complexes specifically for OLED applications is an area that remains largely unexplored but holds future promise.
Solar Cells (e.g., Perovskite Solar Cells)
In the field of photovoltaics, perovskite solar cells (PSCs) have gained significant attention for their rapidly increasing efficiency. wikipedia.org A key area of research is the development of improved charge-transport layers to enhance both performance and long-term stability. Tungsten-based materials, particularly tungsten oxide (WOₓ) and tungsten disulfide (WS₂), have been successfully integrated into PSCs as electron-transport or hole-transport layers. google.comgoogle.com
Table: Tungsten-Based Materials in Perovskite Solar Cells
| Material | Function | Precursor Example | Deposition Method | Reference |
|---|---|---|---|---|
| Tungsten Disulfide (WS₂) | 2D Material Layer | General W(IV) Precursors | ALD | google.com |
| Tungsten Oxide (WOₓ) | Electron Extraction Layer | Tungsten Pentaethoxide | Solution Processing | google.com |
Conducting Polymers
Conducting polymers are a class of organic materials with tunable electrical properties, finding use in sensors, flexible electronics, and energy storage. researchgate.netmpg.de The properties of these polymers can be significantly enhanced by creating composites with inorganic nanomaterials. Composites of conducting polymers like polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT) with tungsten disulfide (WS₂) have shown promise. researchgate.net
The incorporation of WS₂ can improve the thermal and chemical stability of the polymer matrix. researchgate.net Typically, these composites are fabricated by mixing pre-synthesized WS₂ nanoparticles into a polymer solution. However, an alternative approach is the in-situ synthesis of the inorganic component by decomposing an organometallic precursor within the polymer matrix. Cyclopentadienyltungsten complexes could serve as precursors for this method, decomposing upon heating to form tungsten-based nanoparticles directly within the polymer, potentially leading to more uniform dispersion and enhanced material properties.
Surface Functionalization and Interface Chemistry
The ability to tailor the surface properties of materials is fundamental to the development of advanced technologies. The functionalization of surfaces with specific chemical moieties can alter their physical and chemical characteristics, such as wettability, adhesion, and reactivity. Organometallic compounds, including tungsten-cyclopentadienyl complexes, offer a versatile platform for such modifications, enabling the creation of precisely controlled interfaces.
Metalorganic Functionalization of Surfaces
Metalorganic functionalization involves the attachment of organometallic molecules to a substrate, creating a surface with new, designed properties. This process leverages the principles of surface organometallic chemistry to graft well-defined molecular fragments onto a material. sfb-taco.at The goal is to combine the advantages of homogeneous catalysis (high selectivity and molecular-level understanding) with those of heterogeneous systems (ease of separation and process stability). sfb-taco.at
The functionalization can be achieved through various interactions, including the formation of covalent bonds between the organometallic complex and the surface. For instance, the reactivity of tungsten complexes allows them to bond with surface hydroxyl groups on oxide materials, leading to a controlled, molecular-level functionalization. sfb-taco.at While direct studies focusing exclusively on "Cyclopenta-1,3-diene;tungsten(2+)" for surface functionalization are emerging, the principles are well-established with related systems. The cyclopentadienyl ligand can be modified with various functional groups, which can then be used to anchor the complex to a surface or to impart specific functionalities. This approach is critical for creating supported single-site catalysts, where the precise structure of the active site is known, leading to more predictable and efficient catalytic processes. sfb-taco.at
Thin Film Deposition Techniques (e.g., Chemical Vapor Deposition)
The creation of thin films is a cornerstone of the semiconductor and electronics industries. Chemical Vapor Deposition (CVD) and the related technique of Atomic Layer Deposition (ALD) are powerful methods for growing thin, uniform, and conformal films on a substrate. semitracks.com The choice of the precursor molecule is critical to the success of these processes.
Organometallic compounds containing tungsten and cyclopentadienyl ligands are attractive precursors for CVD and ALD. plasma-ald.com These complexes are often volatile and can be designed to decompose cleanly at specific temperatures, depositing high-purity tungsten-containing materials. Traditional tungsten precursors like tungsten hexafluoride (WF6) can lead to corrosive byproducts (e.g., hydrogen fluoride) and fluorine contamination in the film. harvard.edu In contrast, organometallic precursors like tungsten hexacarbonyl (W(CO)6) and its derivatives offer a fluorine-free route to tungsten films. harvard.eduwikipedia.org
Researchers have developed novel liquid tungsten precursors by replacing carbonyl ligands with isonitriles, which are safer to handle than solid W(CO)6 and offer better control over the deposition process. harvard.eduresearchgate.net Substituted cyclopentadienyl tungsten complexes, such as Bis(isopropyl cyclopentadienyl) tungsten(IV) dihydride, have been used in Plasma Enhanced ALD (PEALD) to synthesize two-dimensional materials like tungsten disulfide (WS2). plasma-ald.com The properties of the deposited film, such as its composition (e.g., pure tungsten, tungsten nitride, tungsten oxide) and crystallinity, can be precisely controlled by adjusting process parameters like temperature, pressure, and the co-reactants used (e.g., ammonia (B1221849) for nitride films, oxygen for oxide films). harvard.eduresearchgate.net
| Precursor | Deposition Technique | Substrate Temperature (°C) | Film Produced | Source |
|---|---|---|---|---|
| Tungsten(0) pentacarbonyl 1-methylbutylisonitrile | CVD | 400-500 | Tungsten metal | researchgate.net |
| Tungsten(0) pentacarbonyl 1-methylbutylisonitrile + NH3 | CVD | 200-300 | Tungsten nitride (W2N) | harvard.edu |
| Tungsten(0) pentacarbonyl 1-methylbutylisonitrile + O2 | CVD | 200-300 | Tungsten oxide (WO3) | researchgate.net |
| Bis(isopropyl cyclopentadienyl) tungsten(IV) dihydride | PEALD | Not specified | Tungsten disulfide (WS2) | plasma-ald.com |
| Tungsten Hexafluoride (WF6) + H2 | LPCVD | 300-450 | Tungsten metal | semitracks.com |
Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular scale, leading to novel materials with enhanced or entirely new functionalities. Tungsten-cyclopentadienyl units are valuable building blocks in this field, particularly for the construction of Metal-Organic Frameworks (MOFs) and functionalized Polyoxometalates (POMs).
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic ligands, forming a porous, three-dimensional structure. The ability to choose different metals and organic linkers allows for the precise tuning of the MOF's properties, such as pore size, surface area, and chemical functionality.
While MOFs are most commonly built with metals like zinc, copper, and zirconium, there is growing interest in constructing MOFs with tungsten. Theoretical studies have explored the design of pure tungsten-based MOFs (W-MOFs), where tungsten atoms are connected by benzene-based ligands. rsc.org These studies show that the electronic and light-absorption properties of the W-MOF are highly dependent on the nature of the organic ligand. rsc.org
The incorporation of a cyclopentadienyl ligand, either as the primary organic linker or as a functional group attached to a larger linker, can significantly influence the framework's properties. The cyclopentadienyl group can affect the electronic structure through metal-ligand orbital interactions. mdpi.comacs.org Furthermore, functionalizing the cyclopentadienyl ring itself allows for post-synthetic modification of the MOF, enabling the introduction of new catalytic sites or reactive groups. The delocalization of electron density from the tungsten center through an extended conjugated ligand system can lead to materials with potential applications in nonlinear optics or as molecular semiconductors.
| MOF Name | Ligand | Key Predicted Property | Potential Application | Source |
|---|---|---|---|---|
| BOW | 1,4-benzene-diol | Strong absorption in the green light range due to weak W-O hybridization. | Photocatalysis | rsc.org |
| BCOW | 1,4-benzenedicarboxylic acid | Light absorption shifts to violet-ultraviolet range. | Catalysis | rsc.org |
| BSOW | 1,4-benzenedisulfonic acid | Increased ligand polarity leads to stronger W-O hybridization and decreased visible light absorption. | Catalysis | rsc.org |
Polyoxometalates (POMs) Containing Tungsten-Cyclopentadienyl Units
Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters, typically composed of early transition metals like tungsten, molybdenum, and vanadium in high oxidation states. mdpi.com These discrete, anionic clusters can be functionalized by incorporating organic groups, creating organic-inorganic hybrid POMs with tailored properties. rsc.orgacs.org
A common strategy for creating these hybrids involves the use of "lacunary" POMs, which are structures with one or more missing metal-oxo units. These vacancies create reactive sites with nucleophilic oxygen atoms that can bond with electrophilic organometallic fragments, such as those containing organosilyl or organotin groups. acs.orgnih.gov This allows for the covalent grafting of organic functionalities onto the inorganic cluster. nih.gov
While the direct incorporation of a CpW²⁺ fragment into a POM framework is a complex synthetic challenge, the principles of POM functionalization provide a clear pathway. Organoimido derivatives, where an organic group is attached to a metal center via a nitrogen atom, represent a significant class of hybrid POMs. rsc.org Similarly, organometallic fragments can be attached. For example, it is conceivable to synthesize a hybrid material where a cyclopentadienyl-tungsten moiety is tethered to the surface of a robust polyoxotungstate cluster. Such a hybrid would combine the redox activity and structural integrity of the POM core with the unique reactivity and steric properties of the cyclopentadienyl-tungsten fragment, opening possibilities for new catalytic materials and functional nanostructures. rsc.orgresearchgate.net
Q & A
Q. What are the established laboratory methods for synthesizing cyclopenta-1,3-diene, and how do reaction conditions influence yield?
Cyclopenta-1,3-diene is synthesized via:
- Transition metal-catalyzed dimerization : Butadiene undergoes [4+2] cycloaddition using Ni or Co catalysts, with yields dependent on catalyst loading and reaction time .
- Thermal decomposition : Cyclopentanone is heated with acid catalysts (e.g., H₂SO₄), producing cyclopenta-1,3-diene alongside gaseous byproducts. Temperature optimization (150–200°C) minimizes side reactions .
- Dehydrogenation of cyclopentene : Pd or Pt catalysts remove H₂, requiring inert atmospheres to prevent oxidation . Methodological validation includes GC-MS for purity analysis and kinetic studies to compare pathway efficiencies.
Q. How is the aromaticity and electronic structure of cyclopenta-1,3-diene experimentally validated?
- X-ray crystallography confirms the planar geometry and bond-length alternation, supporting delocalized π-electrons .
- NMR spectroscopy (¹H and ¹³C) reveals deshielded proton environments due to ring current effects, consistent with aromatic systems .
- Computational studies (e.g., Hückel’s rule, NICS calculations) quantify aromaticity by analyzing π-electron density and magnetic shielding .
Q. What solvent systems are optimal for cyclopenta-1,3-diene in organic synthesis, and how do polarity and solubility affect reactivity?
Cyclopenta-1,3-diene is sparingly soluble in water but dissolves readily in nonpolar solvents (e.g., benzene, ether). Solvent choice impacts:
- Diels-Alder reactivity : Polar aprotic solvents (e.g., THF) stabilize transition states, accelerating reaction rates .
- Stability : Storage in inert, anhydrous solvents (e.g., hexane) prevents dimerization or oxidation. Solubility is quantified via UV-Vis spectroscopy under varying solvent conditions .
Advanced Research Questions
Q. What computational approaches elucidate the isomerization pathways of cyclopenta-1,3-diene derivatives?
Density Functional Theory (DFT) and high-level ab initio methods (e.g., CCSD(T)) map reaction coordinates for isomerizations, such as bicyclo[2.1.0]pent-2-ene to cyclopenta-1,3-diene. Key steps include:
- Transition state optimization using QST2/NEB algorithms.
- Energy barrier comparisons (e.g., activation enthalpy Δ‡H) validated against experimental kinetic data .
- Non-covalent interaction (NCI) analysis to identify steric/electronic effects in substituted derivatives .
Q. How do cyclopenta-1,3-diene derivatives inhibit metal corrosion, and what structural features enhance performance?
- Electrochemical studies : Tafel extrapolation and electrochemical impedance spectroscopy (EIS) demonstrate adsorption on mild steel in acidic media. Derivatives with electron-donating groups (e.g., –CH₃) increase surface coverage, reducing corrosion currents by >70% .
- DFT modeling : Fukui indices identify nucleophilic/electrophilic sites, correlating with adsorption strength on Fe surfaces. Higher HOMO-LUMO gaps predict greater inhibition efficiency .
Q. What strategies improve cyclopenta-1,3-diene’s regioselectivity in Diels-Alder reactions for complex heterocycle synthesis?
- Lewis acid catalysis : BF₃ or AlCl₃ polarize dienophiles (e.g., maleic anhydride), enhancing endo selectivity (>90%) .
- Substituent engineering : Electron-withdrawing groups (e.g., –NO₂) on the diene increase reactivity, while bulky substituents (e.g., –tBu) enforce steric control .
- Solvent-free microwave synthesis : Reduces reaction time (minutes vs. hours) and improves yield by minimizing thermal degradation .
Q. How are tungsten(2+) complexes with cyclopenta-1,3-diene ligands synthesized and characterized in organometallic studies?
While direct evidence is limited, analogous metallocene synthesis methods suggest:
- Ligand exchange : Cyclopenta-1,3-diene reacts with tungsten halides (e.g., WCl₄) under reducing conditions (e.g., Na/Hg) to form [W(Cp)₂]²⁺ complexes.
- Characterization : Single-crystal XRD confirms sandwich structures, while cyclic voltammetry reveals redox potentials linked to metal-ligand charge transfer .
- Comparative studies : Contrast with ferrocene (Fe²⁺) highlights tungsten’s larger ionic radius and altered electronic properties .
Data Contradictions and Resolution
- Synthetic yields : reports ~70% yields for thermal decomposition, while computational models () predict higher efficiencies. Discrepancies may arise from unaccounted side reactions in experimental setups.
- Aromaticity : Early NMR data () conflict with some DFT predictions (), necessitating hybrid functional (e.g., B3LYP-D3) recalibrations for accurate π-delocalization modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
